新抗霉素

描述

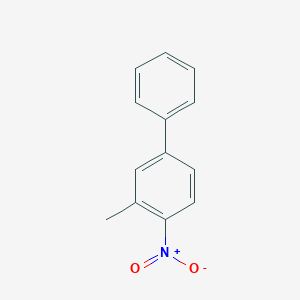

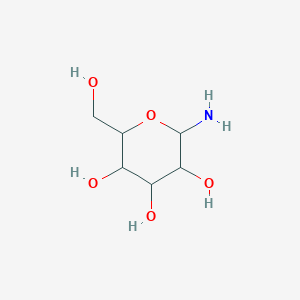

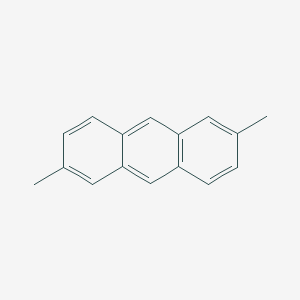

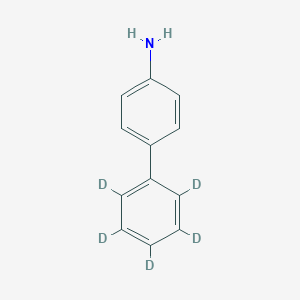

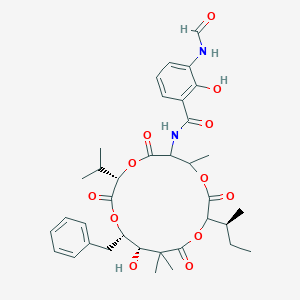

Neoantimycin is a member of the antimycin family, known for its unique structural features and biological activities. It is characterized by a 15-membered tetralactone ring and shows potential as a regulator of oncogenic proteins GRP78/BiP and K-Ras, highlighting its significance in cancer research (Skyrud et al., 2018).

Synthesis Analysis

The synthesis of Neoantimycin and its analogs, such as Isoneoantimycin, involves complex processes. Recent studies have achieved the total synthesis of Isoneoantimycin, taking into account the biosynthetic pathways of Neoantimycin (Usuki et al., 2023).

Molecular Structure Analysis

Neoantimycin’s structure includes a 15-membered tetralactone ring with multiple functional groups. The absolute stereochemistry of Neoantimycin has been studied through methods like NMR spectroscopy, revealing intricate details about its molecular configuration (Takeda et al., 1998).

Chemical Reactions and Properties

Neoantimycin’s biosynthesis involves nonribosomal peptide synthetase and polyketide synthase pathways. The compound has shown effectiveness in inhibiting cancer cell growth through its interaction with specific proteins. This makes it a valuable compound for the development of anticancer therapies (Lin et al., 2019).

科学研究应用

Antibiotic Properties and Immunological Responses:

- Neoantimycin's role as an antibiotic was explored in the context of immune-tolerogenic antigen-presenting cells (APCs) generation in offspring of treated pregnant mothers, potentially protecting them from diabetes (Hu et al., 2016).

Agricultural Applications:

- In agriculture, Neoantimycin (specifically as neomycin) has been found effective in inhibiting plant pathogenic bacteria, such as those causing citrus bacterial canker, cabbage soft rot, ginger bacterial wilt, and rice bacterial blight (Ke et al., 2011).

Cancer Research and Treatment:

- In cancer research, targeting neoantigens, which could include neoantimycin derivatives, has been shown to increase antitumor immunity, providing a basis for personalized cancer immunotherapy (Yarchoan et al., 2017).

- Neoantimycin and its analogs demonstrate potential as anticancer agents, effectively regulating oncogenic proteins such as GRP78/BiP and K-Ras (Skyrud et al., 2018).

- Analogues like Unantimycin B show selective anticancer activities and can be targeted for improved production in streptomycetes (Zhou et al., 2021).

- Neoantimycin analogs exhibit excellent cytotoxicity against human carcinoma cell lines, with some demonstrating lower toxicity in noncancerous cells (Lin et al., 2019).

Cholesterol and Hypercholesterolemia Treatment:

- Neomycin, a neoantimycin derivative, has been used successfully for long-term serum cholesterol reduction in the treatment of hypercholesterolemia (Miettinen, 1977).

Biochemical Research:

- Research into neoantimycin's biosynthesis has been instrumental in understanding its role in inhibiting oncogenic K-Ras, marking it as a potential therapeutic agent (Salim et al., 2014).

- Isoneoantimycin, a minor metabolite of neoantimycin, represents a novel antibiotic structure within the antimycin family (Usuki et al., 2023).

Structural and Chemical Studies:

- The identification and structural elucidation of various neoantimycin derivatives have been important in exploring their biological activities, such as the chemical variation from the neoantimycin depsipeptide assembly line (Li et al., 2013).

未来方向

属性

IUPAC Name |

N-(15-benzyl-10-butan-2-yl-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJATTFJYJZEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neoantimycin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。